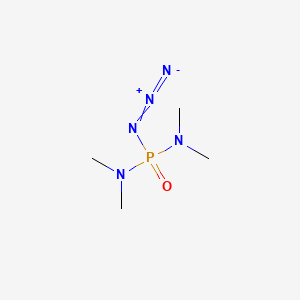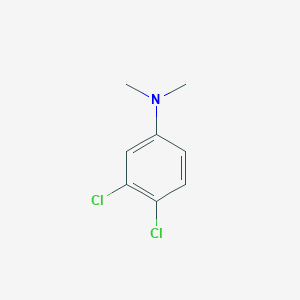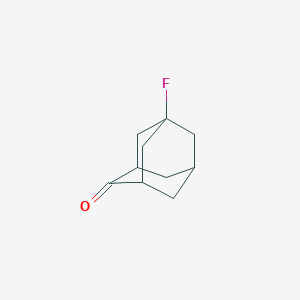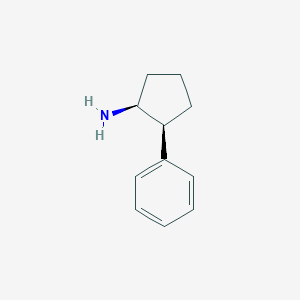
(1S,2S)-2-phenylcyclopentanamine
Übersicht
Beschreibung
(1S,2S)-2-phenylcyclopentanamine, also known as (1S,2S)-2-phenylcyclopentan-1-amine, is a cyclic amine compound with a phenyl group attached to the cyclopentane ring. It is a chiral compound, meaning it has two enantiomers (mirror images). This compound has been studied extensively due to its potential applications in various fields, including drug synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Kinetic Resolution in Catalyzed Aminolysis
- (1S,2S)-2-phenylcyclopentanamine is effectively used in kinetic resolution, specifically in catalyzed aminolysis reactions involving lipase B from Candida antarctica (González‐Sabín, Gotor, & Rebolledo, 2004). This application is crucial in achieving high selectivity and efficiency in producing enantiopure compounds.
LSD1 Inhibitory Activity and Binding
- Research has shown that certain lysine-phenylcyclopropylamine conjugates, including derivatives of (1S,2S)-2-phenylcyclopentanamine, are potent inactivators of lysine-specific demethylase 1 (LSD1), a target of interest in therapeutic agent development (Itoh et al., 2014).
Enantioselective Catalysis
- Enantioselective synthesis involving (1S,2S)-2-phenylcyclopentanamine has been reported, showcasing its application in producing specific stereoisomers for pharmaceuticals, such as antidepressants (Dahnz & Helmchen, 2006).
Inhibition of Monoamine Oxidase
- Fluorinated analogues of phenylcyclopropylamines, including (1S,2S)-2-phenylcyclopropylamine, have been studied for their inhibitory activity on monoamine oxidase A and B, indicating potential in treating neurological disorders (Yoshida et al., 2004).
Sigma Receptor Ligands
- Substituted 1-phenyl-2-cyclopropylmethylamines, including (1S,2S)-2-phenylcyclopropylamine, have been identified as having a high affinity for sigma receptors, suggesting potential applications in neuropharmacology (Prezzavento et al., 2007).
Zebrafish Model for Neurological Effects
- (1S,2S)-2-phenylcyclopropylamine (PCPA) has been studied using zebrafish models to understand its neurological effects, including its role in inducing apoptosis in nerve cells mediated by LSD1 inhibition (Zhang Jie et al., 2009)
Eigenschaften
IUPAC Name |
(1S,2S)-2-phenylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGYTYNUZHDMPP-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-phenylcyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



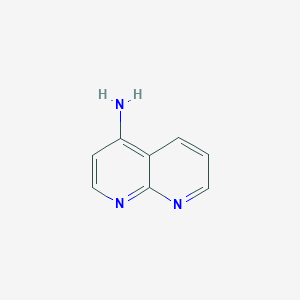
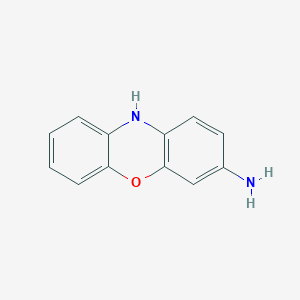
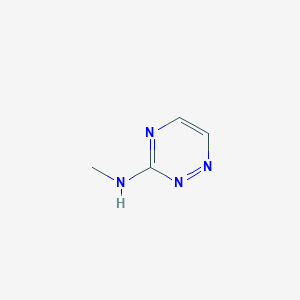
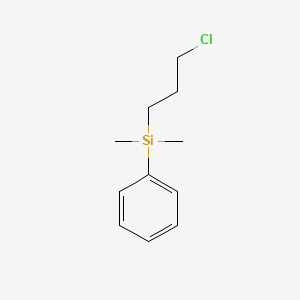
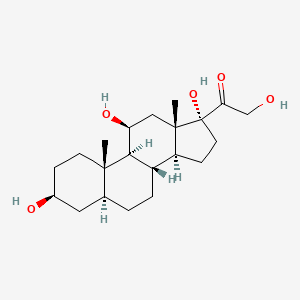
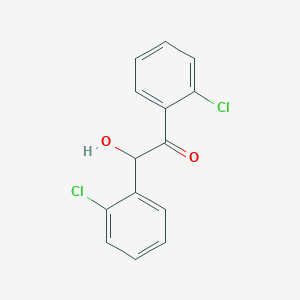
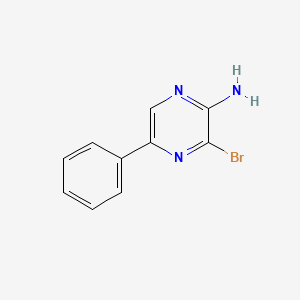
![2-(Benzo[d]isoxazol-3-yl)acetaldehyde](/img/structure/B1626714.png)
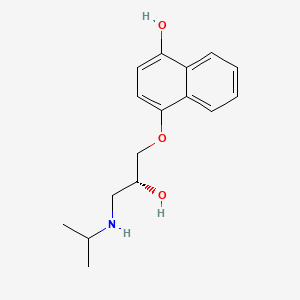
![8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B1626717.png)

